N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Description
N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, methanesulfonyl groups, and a dimethoxyethyl side chain.
Properties
Molecular Formula |
C15H20N2O6S3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O6S3/c1-10-5-7-11(8-6-10)26(20,21)14-13(16-9-12(22-2)23-3)24-15(17-14)25(4,18)19/h5-8,12,16H,9H2,1-4H3 |
InChI Key |
HAJCHHWYBBIMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methanesulfonyl and benzenesulfonyl groups. The final step involves the attachment of the dimethoxyethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
- N-(2,2-dimethoxyethyl)-4-methyl-N-(3-thienylmethyl)benzenesulfonamide
Uniqueness
N-(2,2-dimethoxyethyl)-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine stands out due to its unique combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
